N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-chlorobenzyl group, a tosyl group, and a carboxamide group attached to a piperazine ring
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of action
The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target. For example, it might act as an agonist (activator) or antagonist (inhibitor) of its target .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if it targets a receptor involved in neurotransmission, it might affect signaling pathways in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a piperazine ring might influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 2-chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.
Tosylation: The resulting compound is then tosylated by reacting it with tosyl chloride in the presence of a base such as pyridine.
Carboxamide formation: Finally, the tosylated compound is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-4-methylpiperazine-1-carboxamide
- N-tosylpiperazine-1-carboxamide
- 2-chlorobenzylpiperazine derivatives
Uniqueness
N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the presence of both the 2-chlorobenzyl and tosyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-7-9-18(10-8-16)28(26,27)24(15-17-5-3-4-6-19(17)21)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCUXFVUMFYSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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